4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Catalog No.
S6901719
CAS No.
1307231-10-2
M.F
C12H20BrNOSi
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)py...

CAS Number

1307231-10-2

Product Name

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

IUPAC Name

(4-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane

Molecular Formula

C12H20BrNOSi

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-8-10(13)6-7-14-11/h6-8H,9H2,1-5H3

InChI Key

AGAZAXKMRBMPGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=CC(=C1)Br

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a tert-butyldimethylsilyloxy group. Its molecular formula is C13H18BrNOSi, and it is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom enhances its electrophilic properties, while the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, facilitating various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Reduction Reactions: The aldehyde functionality can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The pyridine nitrogen can be oxidized to form N-oxides, which may exhibit different biological activities.
  • Silylation Reactions: The tert-butyldimethylsilyloxy group can be removed under specific conditions to regenerate the hydroxyl group for further functionalization.

The biological activity of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has been explored in various studies. It has been noted for its potential as an enzyme inhibitor, particularly in medicinal chemistry applications. The compound's ability to form stable interactions with biological targets due to its halogen bonding capabilities may enhance its effectiveness as a therapeutic agent. Additionally, the tert-butyldimethylsilyloxy group contributes to improved solubility and bioavailability.

Synthesis of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves several key steps:

  • Bromination: Starting from a suitable pyridine derivative, bromination is performed using bromine or N-bromosuccinimide in the presence of a catalyst like iron or a radical initiator.
  • Silylation: The resulting bromo-pyridine is then reacted with tert-butyldimethylsilyl chloride in the presence of a base (e.g., imidazole or triethylamine) to introduce the tert-butyldimethylsilyloxy group.
  • Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound.

4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Its potential as an enzyme inhibitor makes it relevant for drug development.
  • Material Science: The compound can be utilized in creating functional materials with specific properties.

Interaction studies involving 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine have highlighted its capability to form complexes with transition metals, which are crucial for catalytic processes. These interactions are primarily observed in reactions such as Suzuki-Miyaura coupling and other cross-coupling reactions where the compound acts as a ligand.

Similar Compounds

Several compounds share structural similarities with 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine, each exhibiting unique properties:

Compound NameKey Features
4-Bromo-2-hydroxybenzaldehydeLacks silyloxy group; less stable and lipophilic
2-(tert-Butyldimethylsilyloxy)methylpyridineNo bromine; potentially less reactive in substitution reactions
4-Bromo-2-methoxybenzaldehydeContains methoxy instead of silyloxy; alters reactivity
2-(tert-Butyldimethylsilyloxy)methylpyridineSimilar silyloxy group; different functional groups affecting reactivity

Uniqueness

The uniqueness of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine lies in its combination of both the bromine atom and the tert-butyldimethylsilyloxy group. This distinctive structure imparts enhanced stability and reactivity compared to similar compounds, making it particularly valuable in organic synthesis and medicinal chemistry applications.

Hydrogen Bond Acceptor Count

2

Exact Mass

301.04975 g/mol

Monoisotopic Mass

301.04975 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

Explore Compound Types